2,4-dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . Quinoxalines and fused ring systems also show diverse pharmacological activities .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives . Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Quinoxaline is a heterocyclic compound containing two nitrogen atoms in a two-ring structure .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of reactions, including condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . Quinoxaline derivatives can also undergo a variety of reactions .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2,4-dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide, also known as 2,4-dimethyl-N-(3-{[(thiophen-2-yl)methyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit certain cancer cell lines. The quinoxaline and thiophene moieties are known for their anticancer properties, making this compound a candidate for developing new cancer therapies .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. The presence of the sulfonamide group is particularly effective against a range of bacterial strains, making it a promising candidate for developing new antibiotics .
Anti-inflammatory Applications
Research has indicated that this compound can act as an anti-inflammatory agent. The quinoxaline core is known for its anti-inflammatory properties, which can be enhanced by the thiophene and sulfonamide groups.
Enzyme Inhibition
This compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are targets for treating diseases like Alzheimer’s, suggesting potential applications in neurodegenerative disease research .
Antioxidant Properties
The compound has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. This makes it a potential candidate for developing treatments for diseases caused by oxidative damage .
Corrosion Inhibition
In industrial applications, this compound can act as a corrosion inhibitor. The presence of the thiophene ring enhances its ability to protect metals from corrosion, which is valuable in extending the lifespan of industrial equipment.
These applications highlight the versatility and potential of 2,4-dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide in various fields of scientific research.
BMC Chemistry Springer BenchChem SpringerOpen MDPI
Mechanism of Action
The mechanism of action of thiophene and quinoxaline derivatives can vary widely depending on the specific compound and its biological target. Some thiophene derivatives have been found to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Future Directions
Thiophene and quinoxaline derivatives continue to be a topic of interest for medicinal chemists due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . Future research will likely continue to explore new synthetic methods and potential applications for these compounds.
properties
IUPAC Name |
2,4-dimethyl-N-[3-(thiophen-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-14-9-10-19(15(2)12-14)29(26,27)25-21-20(22-13-16-6-5-11-28-16)23-17-7-3-4-8-18(17)24-21/h3-12H,13H2,1-2H3,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHJMUALXPMSGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide |
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